2,3-Dibromonaphthalene-1,4-diol
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Overview
Description
2,3-Dibromonaphthalene-1,4-diol is a brominated derivative of naphthalene, characterized by the presence of two bromine atoms and two hydroxyl groups on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromonaphthalene-1,4-diol typically involves the bromination of naphthalene derivatives. One common method includes the photobromination of naphthalene, followed by dehydrobromination using sodium methoxide. This process yields the desired dibrominated product with high regioselectivity .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques, utilizing bromine and appropriate solvents under controlled conditions to ensure high yield and purity. The reaction is typically carried out at low temperatures to maintain the stability of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromonaphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into less brominated or debrominated products.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Less brominated naphthalene derivatives.
Substitution: Aminonaphthalene or thiolated naphthalene derivatives.
Scientific Research Applications
2,3-Dibromonaphthalene-1,4-diol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Dibromonaphthalene-1,4-diol exerts its effects involves interactions with cellular components. For instance, its antifungal activity is attributed to the disruption of fungal membrane permeability, leading to increased nucleotide leakage and cell death. The compound’s bromine atoms play a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
- 1,3-Dibromonaphthalene
- 1,4-Dibromonaphthalene
- 2,3-Dibromonaphthalene-1,4-dione
Comparison: 2,3-Dibromonaphthalene-1,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and greater potential for biological applications .
Properties
CAS No. |
146767-46-6 |
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Molecular Formula |
C10H6Br2O2 |
Molecular Weight |
317.96 g/mol |
IUPAC Name |
2,3-dibromonaphthalene-1,4-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H |
InChI Key |
YHOZMDLYPRZVPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)Br)Br)O |
Origin of Product |
United States |
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